molecular formula C17H18N6O4 B12917099 2'-Deoxy-N-(phenylcarbamoyl)adenosine CAS No. 658712-92-6

2'-Deoxy-N-(phenylcarbamoyl)adenosine

Cat. No.: B12917099
CAS No.: 658712-92-6
M. Wt: 370.4 g/mol
InChI Key: YITFPAXHKGVXGK-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxy-N-(phenylcarbamoyl)adenosine is a synthetic nucleoside derivative of significant interest in medicinal chemistry and pharmacological research. This compound is structurally engineered from the 2'-deoxyadenosine core, featuring a phenylcarbamoyl substitution on the exocyclic amino group of the adenine base. This modification is strategically designed to enhance affinity and selectivity for adenosine receptor subtypes, particularly the human A2B receptor, which is a promising therapeutic target . Research into adenosine analogues with substitutions at the N6 position, such as the phenylcarbamoyl group, has demonstrated their potential as potent agonists at the human A2B adenosine receptor . Activation of A2B receptors is involved in critical biochemical pathways, including the stimulation of adenylate cyclase and phospholipase C, influencing processes like vascular tone, neurotransmission, and immune response . Consequently, this compound provides a valuable tool for investigating the physiological and pathophysiological roles of the A2B receptor, with potential research applications in areas such as asthma, cancer, and inflammatory diseases . As a specialized research chemical, this compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

658712-92-6

Molecular Formula

C17H18N6O4

Molecular Weight

370.4 g/mol

IUPAC Name

1-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-phenylurea

InChI

InChI=1S/C17H18N6O4/c24-7-12-11(25)6-13(27-12)23-9-20-14-15(18-8-19-16(14)23)22-17(26)21-10-4-2-1-3-5-10/h1-5,8-9,11-13,24-25H,6-7H2,(H2,18,19,21,22,26)/t11-,12+,13+/m0/s1

InChI Key

YITFPAXHKGVXGK-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)NC4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)NC4=CC=CC=C4)CO)O

Origin of Product

United States

Contextualization Within Adenosine Chemistry and Nucleoside Analogs

Classification as a 2'-Deoxyadenosine (B1664071) Derivative

2'-Deoxy-N-(phenylcarbamoyl)adenosine is fundamentally classified as a derivative of 2'-deoxyadenosine. The parent molecule, 2'-deoxyadenosine, is a naturally occurring deoxyribonucleoside. It is a component of deoxyribonucleic acid (DNA) and is structurally similar to adenosine (B11128), with a key difference in the sugar moiety. In 2'-deoxyadenosine, the hydroxyl (-OH) group at the 2' position of the ribose sugar is replaced by a hydrogen atom.

The designation "N-(phenylcarbamoyl)" in the compound's name specifies a significant modification to the adenine (B156593) base at the N6 position. This modification involves the attachment of a phenylcarbamoyl group, which consists of a phenyl ring linked to a carbonyl group, which is in turn attached to the N6 amine of the adenine ring. This substitution is a critical feature that influences the molecule's chemical properties and its interaction with biological targets.

Relationship to the N6,5'-Bis-ureidoadenosine Class of Nucleosides

The chemical structure of this compound shows a clear relationship to the N6,5'-bis-ureidoadenosine class of nucleosides. This class is characterized by the presence of two ureido (carbamoyl) groups, one at the N6 position of the adenine base and another at the 5' position of the ribose sugar.

While this compound features the characteristic N6-phenylcarbamoyl moiety, it is not strictly a member of the bis-ureido class as it lacks the second ureido modification at the 5' position. Instead, it can be considered a mono-ureido derivative. Research into N6,5'-bis-ureidoadenosine compounds has highlighted the importance of these modifications for biological activity. researchgate.net The N6-(N-phenylcarbamoyl)adenosine portion of a lead compound in this class was identified as a key structural element. researchgate.net Therefore, this compound is a structurally related analog that allows researchers to investigate the specific contribution of the N6-ureido modification in the absence of the 5'-ureido group.

Role as a Chemical Probe in Adenosine Receptor Biology Research

The primary utility of this compound and its close analogs lies in their function as chemical probes for studying adenosine receptors. Adenosine receptors are a family of G protein-coupled receptors (A1, A2A, A2B, and A3) that mediate the physiological effects of adenosine throughout the body. nih.gov The development of synthetic ligands with high affinity and selectivity for these receptor subtypes is crucial for elucidating their biological roles. nih.govnih.gov

Modifications at the N6 position of the adenosine molecule are well-established as a strategy for creating potent and selective adenosine receptor ligands. nih.gov The introduction of an N-phenylcarbamoyl group, as seen in this compound, has been shown to confer high affinity, particularly for the A3 adenosine receptor subtype. nih.gov

A study by Baraldi et al. (1996) synthesized and evaluated a series of adenosine-5'-uronamide derivatives bearing N6-phenylurea groups, which are structurally very similar to this compound. nih.gov This research demonstrated that compounds with N6-arylcarbamoyl moieties could achieve affinity for A3 receptors in the low nanomolar range. nih.gov For example, N6-((4-methoxyphenyl)carbamoyl)adenosine-5'-ethyluronamide was identified as a full agonist at the rat A3 receptor. nih.gov These findings underscore the role of the N6-phenylcarbamoyl scaffold in designing potent A3 receptor agonists, making compounds like this compound valuable tools for probing the function and pharmacology of this receptor subtype.

Adenosine Receptor Binding Affinity of N6-(substituted-phenylcarbamoyl)adenosine-5'-uronamides

Mechanistic Insights into 2 Deoxy N Phenylcarbamoyl Adenosine S Biological Activity

Molecular Interactions with Adenosine (B11128) Receptors

The biological effects of 2'-Deoxy-N-(phenylcarbamoyl)adenosine and its analogs are largely dictated by their engagement with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These interactions can lead to a cascade of intracellular events, modulating a variety of physiological processes.

Agonist and Antagonist Activities at Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Research into N6-(substituted-phenylcarbamoyl)adenosine derivatives has primarily highlighted their role as agonists, particularly at the A3 adenosine receptor. A series of adenosine-5'-uronamide derivatives featuring N6-phenylurea groups have demonstrated potent agonist activity at the A3 subtype. nih.gov For instance, certain N6-arylcarbamoyl derivatives have been identified as full agonists at the rat A3 receptor. nih.gov

While the A3 receptor appears to be a primary target, these compounds also exhibit affinity for A1 and A2A receptors. nih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted on N6-(substituted-phenylcarbamoyl) adenosine-5'-uronamides to model their agonist activity at the A1 adenosine receptor. nih.gov The general behavior of N6-carboxamido derivatives of adenosine-5′-N-ethyluronamide (NECA) has been characterized as low-selective A1 receptor ligands. researchgate.net In contrast, modifications at the N6-position with substituted-phenylcarbamoyl groups have led to compounds with significant affinity for rat A3 receptors. researchgate.net

Receptor Binding Affinity and Selectivity Profiling

The binding affinity and selectivity of phenylcarbamoyl adenosine derivatives are highly dependent on the specific substitutions on the phenyl ring and other parts of the adenosine molecule. Studies have revealed that some N6-arylcarbamoyl derivatives, such as N6-((2-chlorophenyl)carbamoyl)-, N6-((3-chlorophenyl)carbamoyl)-, and N6-((4-methoxyphenyl)carbamoyl)adenosine-5'-ethyluronamide, display low nanomolar affinity for A3 receptors, with Ki values under 10 nM. nih.gov

The selectivity profile often favors the A3 receptor over other subtypes. For example, NECA derivatives with 3-chloro-, 2-chloro-, or 4-methoxyphenyl-carbamoyl moieties at the N6-position have shown high affinity for A3 receptors (Ki values of 4–7 nM) and high selectivity with respect to A2A receptors (A2A/A3 ratio from 96 to 510). However, the discrimination between A1 and A3 receptors for these compounds was found to be relatively low (A1/A3 ratio from 4- to 10-fold). nih.gov The introduction of a p-sulfonamidophenyl-urea group at the N6 position can yield high affinity (Ki = 9 nM) and selectivity for the A3 receptor. nih.gov

Table 1: Binding Affinity (Ki, nM) of Selected N6-(substituted-phenylcarbamoyl)adenosine Derivatives at Adenosine Receptor Subtypes

Compound A1 Affinity (Ki, nM) A2A Affinity (Ki, nM) A3 Affinity (Ki, nM)
N6-((2-chlorophenyl)carbamoyl)adenosine-5'-ethyluronamide Data not available Data not available < 10
N6-((3-chlorophenyl)carbamoyl)adenosine-5'-ethyluronamide Data not available Data not available < 10
N6-((4-methoxyphenyl)carbamoyl)adenosine-5'-ethyluronamide Data not available Data not available < 10
NECA derivative with 3-chloro-phenyl-carbamoyl moiety ~16-28 >400 4-7
NECA derivative with 2-chloro-phenyl-carbamoyl moiety ~24-42 >400 4-7
NECA derivative with 4-methoxy-phenyl-carbamoyl moiety ~28-70 >400 4-7

Note: The data presented is a compilation from studies on various N6-(substituted-phenylcarbamoyl)adenosine derivatives and may not be directly representative of this compound.

Downstream Signaling Pathways and Second Messenger Modulation (e.g., Adenylyl Cyclase, cAMP, PKA)

The activation of adenosine receptors by ligands such as this compound initiates intracellular signaling cascades. The A1 and A3 receptor subtypes preferentially couple to Gi proteins, leading to the inhibition of adenylyl cyclase. nih.govmdpi.com This inhibition results in decreased production of the second messenger cyclic AMP (cAMP). nih.govmdpi.com For example, in CHO cells stably transfected with the rat A3 receptor, a full agonist from the N6-arylcarbamoyl derivative series was observed to inhibit adenylate cyclase activity. nih.gov

Conversely, the A2A and A2B adenosine receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. nih.govmdpi.com The primary downstream effectors of cAMP include cAMP-dependent protein kinase (PKA) and exchange protein directly activated by cAMP (EPAC). mdpi.com Therefore, depending on its selectivity profile, this compound could either suppress or enhance cAMP-mediated signaling pathways.

Allosteric Modulation of Adenosine Receptors

Currently, there is a lack of specific research in the public domain detailing the allosteric modulation of adenosine receptors by this compound or its close analogs. The available literature primarily focuses on their orthosteric binding and agonist or antagonist activities.

Cellular and Molecular Responses Mediated by Adenosine Receptor Activation

The engagement of adenosine receptors by compounds like this compound can trigger a variety of cellular and molecular responses, particularly within the immune system.

Modulation of Immune and Inflammatory Cell Functions

Adenosine receptors are key regulators of immune and inflammatory responses. Activation of the A2A adenosine receptor is known to suppress prolonged inflammation. nih.gov Furthermore, A3 selective agonists have been shown to induce apoptosis in HL-60 human leukemia cells at high concentrations. nih.gov More recently, a 2-Cl-N6-3-iodobenzyl analogue with A3AR agonist activity was found to inhibit the chemoattractant-induced migration of microglia and monocytes without causing cell death at concentrations up to 50 µM, suggesting a potential role in modulating neuroinflammation. researchgate.net These findings indicate that by targeting specific adenosine receptor subtypes, phenylcarbamoyl adenosine derivatives could modulate the function of various immune cells.

Regulation of Specific Intracellular Pathways (e.g., Notch1, mTORC1)

Currently, there is a lack of specific scientific literature detailing the direct regulatory effects of this compound on the Notch1 and mTORC1 intracellular signaling pathways. Research has extensively focused on the broader class of nucleoside analogs and their impact on various cellular processes; however, the specific interactions of this particular phenylcarbamoyl derivative with these pathways remain uncharacterized in publicly available studies.

In broader contexts, Notch signaling is crucial for cell-fate decisions, and the mTORC1 pathway is a central regulator of cell growth and metabolism. wikipathways.orgresearchgate.net Crosstalk between these pathways has been observed in various cell types, including T-cell acute lymphoblastic leukemia (T-ALL), where Notch signals have been shown to positively regulate mTOR activity. wikipathways.orgnih.gov This regulation can be mediated through transcriptional targets of Notch, such as c-Myc, which can then influence the mTOR pathway. nih.gov However, any potential modulation of these pathways by this compound is yet to be investigated.

Influence on Cell Proliferation and Apoptosis Mechanisms

The influence of this compound on cell proliferation and apoptosis is not specifically documented in the available scientific literature. However, extensive research on its parent compound, 2'-deoxyadenosine (B1664071), provides insights into the potential mechanisms that could be relevant.

2'-deoxyadenosine is known to induce apoptosis in various cell types, including carcinoma cell lines and lymphocytes. nih.gov The apoptotic effect is often concentration- and time-dependent. nih.gov The mechanism of action typically involves intracellular uptake and subsequent phosphorylation. The accumulation of its triphosphate form, dATP, is a key event that can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby leading to cell cycle arrest and apoptosis. nih.gov

Studies on related adenosine analogs, such as 2-chloro-2'-deoxyadenosine, have shown that the induction of apoptosis requires phosphorylation by intracellular nucleoside kinases. researchgate.net The apoptotic cascade can be initiated through mechanisms that are independent of extracellular adenosine receptors, pointing to a direct intracellular action. researchgate.net While these findings for related compounds are significant, dedicated studies are required to determine if this compound exerts similar effects on cell proliferation and apoptosis.

Interactions with Other Enzymatic and Protein Systems

Role of Adenosine Deaminase (ADA) in Purine (B94841) Metabolism and Receptor Bridging

Adenosine deaminase (ADA) is a critical enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and 2'-deoxyadenosine to inosine (B1671953) and 2'-deoxyinosine, respectively. nih.govresearchgate.netebi.ac.uk This function is vital for the development and maintenance of the immune system. dovemed.com While the direct metabolism of this compound by ADA has not been specifically described, the presence of the 2'-deoxyadenosine core suggests it could be a potential substrate or modulator of ADA activity.

ADA exists both intracellularly and as an ecto-enzyme on the cell surface (ecto-ADA). nih.gov Ecto-ADA can bind to cell surface proteins, notably CD26 (dipeptidyl peptidase IV), and adenosine receptors. nih.govnih.gov This interaction is not only crucial for regulating extracellular adenosine levels but also plays a role in cell-to-cell communication. nih.gov It has been proposed that ADA can act as a bridge, connecting CD26 on one cell to an adenosine receptor (like A2A) on another, thereby forming a trimeric complex that can influence immune responses. nih.gov This bridging function highlights a non-catalytic role for ADA in mediating cellular interactions.

Implications of Nucleoside Kinase Phosphorylation for Intracellular Action

For many nucleoside analogs to exert their biological effects, they must first be phosphorylated intracellularly to their active triphosphate forms. nih.gov This initial phosphorylation step is catalyzed by nucleoside kinases. nih.gov The phosphorylation of 2'-deoxyadenosine, the parent compound of this compound, is carried out by enzymes such as deoxycytidine kinase and adenosine kinase. researchgate.net

The conversion to the monophosphate form is the first and often rate-limiting step in the activation cascade, followed by subsequent phosphorylations by nucleoside monophosphate and diphosphate (B83284) kinases to form the di- and triphosphate derivatives. nih.govpharmgkb.orgnih.govebi.ac.uk The resulting deoxyadenosine (B7792050) triphosphate (dATP) can then interfere with DNA synthesis and repair, leading to cytotoxicity. nih.gov Given this established pathway for 2'-deoxyadenosine, it is highly probable that the intracellular action of this compound is also dependent on its phosphorylation by one or more of these nucleoside kinases. However, specific studies on the phosphorylation kinetics and the kinases involved for this particular derivative are not currently available.

Investigation of Other Protein-Protein Interactions (e.g., CD26)

The primary documented interaction partner relevant to the adenosine deaminase system is CD26. nih.govresearchgate.net CD26 is a transmembrane glycoprotein (B1211001) with dipeptidyl peptidase IV (DPP IV) activity and is expressed on the surface of various cells, including T-lymphocytes. researchgate.net CD26 serves as a binding protein for extracellular adenosine deaminase (ADA). nih.gov This interaction is significant as it localizes ADA to the cell surface, thereby modulating the local concentration of adenosine and influencing signaling through adenosine receptors. nih.gov

The ADA-CD26 complex can also function as a co-stimulatory molecule in T-cell activation. nih.gov This co-stimulatory signal is independent of ADA's enzymatic activity and is mediated through the physical interaction between ADA and CD26. nih.gov While the interaction between ADA and CD26 is well-established, there is no direct evidence in the current scientific literature of an interaction between this compound and CD26. Any potential interaction would likely be indirect, possibly through modulation of ADA, which then interacts with CD26.

Structure Activity Relationships Sar and Computational Studies of 2 Deoxy N Phenylcarbamoyl Adenosine Analogs

Elucidation of Key Structural Features Governing Receptor Affinity and Selectivity

The affinity and selectivity of 2'-Deoxy-N-(phenylcarbamoyl)adenosine analogs for adenosine (B11128) receptors are dictated by the interplay of three primary structural components: the N6-phenylcarbamoyl side chain, the adenine (B156593) core, and the 2'-deoxyribose sugar moiety.

The N6-Phenylcarbamoyl Moiety: This region is a critical determinant of receptor affinity. The phenyl ring interacts with a hydrophobic pocket within the receptor binding site. The nature and position of substituents on this ring can drastically alter binding affinity and selectivity across different AR subtypes (A1, A2A, A2B, and A3). nih.gov The carbamoyl (B1232498) linker provides a specific spatial orientation and hydrogen bonding capacity that is crucial for anchoring the ligand to the receptor.

The Adenine Core: The purine (B94841) base itself is fundamental for recognition at adenosine receptors. Modifications to the adenine ring, such as substitutions at the C2 position, can significantly modulate receptor affinity and selectivity. For instance, introducing small, electron-withdrawing groups like a chloro-substituent at the C2 position is generally well-tolerated and can enhance affinity for A3 receptors. nih.gov

The 2'-Deoxyribose Moiety: The sugar portion of the nucleoside plays a vital role in orienting the molecule within the binding pocket. The absence of the 2'-hydroxyl group, which defines these compounds as 2'-deoxy analogs, influences the conformational preference of the sugar ring (pucker) and can impact receptor subtype selectivity. While the 2'-hydroxyl group can be an important motif for the antagonistic activity in some related cyclic ADP-ribose analogs, its absence in this series is a defining feature for its specific receptor interactions. nih.gov Modifications at the 5'-position of the ribose, such as the introduction of a carboxamide group (as seen in related uronamide analogs), are known to significantly enhance affinity, particularly for the A1 and A3 receptors. nih.govresearchgate.net

Impact of Specific Substitutions on Biological Efficacy

The biological efficacy of these adenosine analogs—whether they act as agonists, partial agonists, or antagonists—is highly sensitive to minor structural modifications.

Substitutions on the N6-phenyl ring have a profound effect. Electron-withdrawing groups, such as halogens (e.g., chloro, iodo), often enhance affinity. nih.govnih.gov The position of the substituent is also critical; for example, a chloro substituent on the benzyl (B1604629) ring of related N6-benzyladenosine analogs can decrease efficacy depending on its position. nih.gov Large aromatic substitutions at the N6-position have been associated with potent biological activity in other contexts. researchgate.net

Modifications at the C2 position of the adenine ring can fine-tune selectivity. For example, in a series of N6-benzyladenosine-5'-uronamides, a 2-chloro substitution was found to enhance selectivity for the A3 adenosine receptor. nih.gov Similarly, introducing various arylalkylether groups at the C2 position has been shown to enhance potency and selectivity for the A2B receptor. nih.gov

The following table summarizes the impact of various substitutions on the affinity of related adenosine analogs for different receptor subtypes.

Compound SeriesSubstitution PositionSubstituent TypeImpact on Affinity/EfficacyReceptor Subtype(s) AffectedReference
N6-Benzyladenosine AnalogsN6-Benzyl RingChloro groupDecreased efficacy depending on positionA3 nih.gov
N6-Benzyladenosine-5'-uronamidesC2 of AdenineChloro groupEnhanced selectivityA3 nih.gov
2,N6,5'-Substituted AdenosinesC2 of AdenineArylalkyletherEnhanced potency and selectivityA2B nih.gov
N6-Substituted AdenosinesN6-positionSmall alkyl groupsSelectivity for human vs. rat A3ARsA3 nih.gov
5'-Carbamoyl Adenosine Analogs5'-positionCarbamate/ThionocarbamateModulates affinity and intrinsic efficacyA1 nih.gov

Stereochemical Considerations and Their Influence on Ligand-Receptor Interactions

Stereochemistry is a crucial factor in the interaction between this compound analogs and their receptors. The three-dimensional arrangement of atoms dictates the complementary fit into the receptor's binding site.

The chirality of substituents can lead to significant differences in biological activity. For N6-arylethyl adenosine derivatives, the affinity and efficacy at the A3AR are highly dependent on stereochemistry. nih.gov A notable example is the stereoselective binding observed between N6-(R-1-phenylethyl)adenosine and N6-(S-1-phenylethyl)adenosine at the rat A3AR, a difference not observed at the human receptor. nih.gov This highlights species-specific differences in the chiral recognition sites of the receptors.

The conformation of the 2'-deoxyribose sugar ring, known as sugar pucker (typically C2'-endo or C3'-endo), is also critical. This conformation affects the relative orientation of the adenine base and the 5' substituent, thereby influencing how the ligand presents itself to the receptor. The lack of the 2'-OH group in 2'-deoxyadenosine (B1664071) derivatives favors a C2'-endo pucker, which can be advantageous for binding to certain AR subtypes.

Computational Chemistry Approaches for Lead Optimization

Computational methods are powerful tools for optimizing lead compounds by providing insights into the molecular basis of their activity and predicting the properties of novel analogs. benthamscience.com

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For analogs of N6-(substituted-phenylcarbamoyl)adenosine, QSAR models have been successfully developed to predict their affinity for adenosine receptors.

One study on N6-(substituted-phenylcarbamoyl) adenosine-5'-uronamides as A1 receptor agonists employed the TOPological Sub-Structural Molecular Design (TOPS-MODE) approach. nih.govresearchgate.net This model was able to describe nearly 84% of the variance in the binding affinity values for a set of 23 analogs. nih.govresearchgate.net Such models are valuable as they allow for the virtual screening of new potential ligands and help identify which structural fragments contribute positively or negatively to the biological property, thereby guiding the synthesis of more potent compounds. nih.govresearchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net For adenosine analogs, docking studies have been instrumental in visualizing the binding modes within the transmembrane helices of different AR subtypes. semanticscholar.orgnih.gov

These simulations can reveal key interactions, such as:

Hydrogen Bonds: The ribose hydroxyls and the N6-carbamoyl group often form hydrogen bonds with specific amino acid residues like asparagine or serine in the binding pocket. semanticscholar.orgnih.gov

Hydrophobic Interactions: The phenyl ring of the ligand typically engages in hydrophobic or aromatic stacking interactions with residues such as phenylalanine or tryptophan. semanticscholar.org

Steric Complementarity: Docking helps assess whether a designed analog will fit within the spatial constraints of the active site.

For instance, docking studies of A3AR ligands have shown that even without a hydrogen bond donor at the 5'-position, compounds can maintain strong interactions with critical residues like Thr94. nih.gov Molecular dynamics (MD) simulations further refine these docked poses, providing a view of the dynamic stability of the ligand-receptor complex over time and helping to understand the molecular basis of agonism versus antagonism. semanticscholar.orgnih.gov

Preclinical Pharmacological and Biological Investigations of 2 Deoxy N Phenylcarbamoyl Adenosine

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of 2'-Deoxy-N-(phenylcarbamoyl)adenosine and its structural analogs has been explored through various assays to determine their interaction with cellular targets and their effects on cellular processes. These investigations are crucial for understanding the compound's mechanism of action and therapeutic potential.

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its molecular targets. For adenosine (B11128) derivatives, these assays are typically performed on membranes from recombinant cell lines expressing specific adenosine receptor (AR) subtypes or on native tissue membranes.

Studies on N6-substituted adenosine analogs demonstrate that modifications at this position significantly influence receptor affinity and selectivity. nih.govnih.gov For instance, N6-cyclopentyladenosine (CPA), a close structural analog to this compound, is a potent and selective agonist for the A1 adenosine receptor. tocris.comnih.gov The introduction of a 2'-deoxy modification, as is present in the subject compound, has been shown to reduce affinity for A1 receptors. Research on 2'-deoxy-N6-cyclopentyladenosine (2'dCPA) in Chinese Hamster Ovary (CHO) cells expressing the human A1 adenosine receptor revealed that the removal of the 2'-hydroxyl group from CPA reduced the ligand's binding affinity by approximately 100-fold.

The affinity (Ki) of various adenosine agonists at different human adenosine receptor subtypes is summarized in the table below.

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Reference
N6-Cyclopentyladenosine (CPA)2.379043 tocris.commedchemexpress.com
2-Chloro-N6-cyclopentyladenosine (CCPA)0.43900- nih.govd-nb.info

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For G protein-coupled receptors (GPCRs) like adenosine receptors, common functional assays include measuring the inhibition or stimulation of adenylyl cyclase (and subsequent cyclic AMP production) and quantifying the binding of radiolabeled GTP analogs like [35S]GTPγS. nih.gov

The A1 and A3 adenosine receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cAMP levels. mdpi.com Conversely, A2A and A2B receptors couple to stimulatory G proteins (Gs), causing an increase in cAMP. mdpi.com The [35S]GTPγS binding assay provides a direct measure of G protein activation following receptor engagement by an agonist. nih.govcreative-bioarray.com

Investigations into 2'-deoxyadenosine (B1664071) analogs have shown that the 2'-deoxy modification can impact efficacy. For example, 2'-deoxy-N6-cyclopentyladenosine (2'dCPA) was found to be capable of activating Gi proteins, consistent with A1 receptor agonism, but was ineffective at activating Gq proteins. In [35S]GTPγS binding assays using membranes from CHO cells expressing the A1 receptor, 2'dCPA stimulated binding, but the maximum response could not be achieved even at high concentrations. This suggests that while the compound can activate the receptor, its efficacy may be limited compared to analogs with an intact ribose moiety.

The functional selectivity of adenosine agonists at different receptor subtypes is highlighted in the following table.

CompoundAssayReceptor TargetEffect (EC50/IC50 nM)Reference
2-Chloro-N6-cyclopentyladenosine (CCPA)Adenylyl Cyclase InhibitionA1 (rat fat cell)33 (IC50) nih.govd-nb.info
2-Chloro-N6-cyclopentyladenosine (CCPA)Adenylyl Cyclase StimulationA2 (human platelet)3500 (EC50) nih.govd-nb.info

Adenosine and its derivatives have been investigated for their potential as anticancer agents, with numerous N6-substituted analogs demonstrating antiproliferative properties. nih.govacs.org The activation of the A3 adenosine receptor, in particular, has been linked to the reduction of proliferative capacity in various cancer cells.

Studies focusing on the core structure, 2'-deoxyadenosine, have shown it can induce cell death in cancer cell lines. When combined with an adenosine deaminase inhibitor like deoxycoformycin, 2'-deoxyadenosine is toxic to the human colon carcinoma cell line LoVo. nih.govnih.gov This toxicity is achieved by promoting apoptosis. nih.gov A novel deoxyadenosine (B7792050) analogue, Cl-F-araA (CAFdA), also exhibited potent antiproliferative activity against several human colon cancer cell lines, including HCT116, HT-29, DLD-1, and WiDr, with IC50 values ranging from 0.07 to 0.8 µM. bioworld.com These findings suggest that the 2'-deoxyadenosine scaffold is a promising backbone for the development of antiproliferative agents.

CompoundCell LineCancer TypeEffectReference
2'-Deoxyadenosine (+ Deoxycoformycin)LoVoHuman Colon CarcinomaInduces apoptosis nih.gov
Cl-F-araA (CAFdA)HCT116, HT-29, DLD-1, WiDrHuman Colon CancerPotent antiproliferative activity (IC50 = 0.07-0.8 µM) bioworld.com
N6-Cyclopentyladenosine (CPA)HL-60Human LeukemiaDecreases viability, increases apoptosis medchemexpress.com

The antitumor activity of 2'-deoxyadenosine in the LoVo human colon carcinoma cell line has been characterized as apoptotic cell death. nih.gov The mechanism involves the intracellular phosphorylation of 2'-deoxyadenosine to its triphosphate form, dATP. nih.gov This accumulation of dATP triggers the apoptotic cascade, which is confirmed by morphological changes like chromatin condensation and nuclear fragmentation, as well as biochemical markers such as the release of cytochrome c and the proteolytic processing of procaspase-3. nih.gov

While many nucleoside analogs have been developed as potent antiviral agents, specific data evaluating the antiviral activity of this compound is limited in the available literature. However, the broader class of nucleoside derivatives continues to be a major focus of antiviral drug discovery.

In Vivo Assessment in Non-Clinical Animal Models

Based on its structural similarity to known A1 adenosine receptor (A1AR) agonists, it is hypothesized that this compound would demonstrate efficacy in animal models where A1AR activation is therapeutic. A1ARs are widely expressed in the brain, heart, and other tissues, and their activation is associated with neuroprotective and cardioprotective effects. frontiersin.orgfrontiersin.org

Neurological Disorders: A1AR agonists have shown promise in preclinical models of epilepsy, chronic pain, and stroke. frontiersin.orgmdpi.com For example, the selective A1AR agonist 2-chloro-N6-cyclopentyladenosine (CCPA) has demonstrated anticonvulsant activity in rat models of epilepsy by suppressing hippocampal afterdischarges. frontiersin.org In experimental stroke models, pharmacological activation of A1ARs has been shown to reduce brain lesion size and improve neurological outcomes by controlling the inflammatory response. nih.gov

Cardiovascular Conditions: In the heart, A1AR activation is known to be cytoprotective against ischemic injury. frontiersin.org A1AR agonists have been shown to exert beneficial effects in models of cardiac ischemia by preserving mitochondrial function and reducing arrhythmogenesis. frontiersin.org

Pain Modulation: A1AR agonists are recognized as potential antinociceptive agents in various preclinical models of chronic and neuropathic pain. frontiersin.org

While direct in vivo studies on this compound are not extensively reported, its presumed A1AR agonist activity suggests potential efficacy in these and other disease models where attenuating excitatory neurotransmission or protecting against ischemic damage is beneficial.

Pharmacodynamic Evaluation in Relevant Animal Systems

Due to a lack of specific publicly available pharmacodynamic data for this compound in animal models, this section will discuss the in vivo effects of structurally related N6-substituted adenosine analogs. These compounds serve as important examples of the potential physiological effects that adenosine receptor agonists can elicit in animal systems.

Research into N6-substituted adenosine analogs has demonstrated a range of biological activities in various animal models. For instance, certain short-chain N6-substituted adenosine analogs have been investigated for their antitumor properties. nih.gov In studies involving mice with mammary carcinoma, treatment with N6-allyl, N6-isopropyl, and N6-propargyl adenosine analogs resulted in a significant increase in lifespan. nih.gov Furthermore, the N6-allyl analog was shown to reduce the growth rate of transplantable mammary tumors in rats by one-quarter. nih.gov These findings highlight the potential of N6-substituted adenosine derivatives in oncological models.

In the context of cardiovascular pharmacodynamics, the N6-substituted adenosine analog, N6-cyclopentyladenosine (CPA), has been studied in rats to model the interaction between adenosine A1 receptor agonists and antagonists. nih.gov Intravenous administration of CPA induced a reduction in mean arterial pressure and heart rate. nih.gov The negative chronotropic effect on heart rate was antagonized by the A1 receptor antagonist 8-cyclopentyltheophylline (CPT), demonstrating a competitive interaction at the receptor level in a living system. nih.gov

The following table summarizes the pharmacodynamic effects observed for these related N6-substituted adenosine analogs in animal models.

CompoundAnimal ModelPharmacodynamic EffectReference
N6-allyl-adenosineMiceIncreased lifespan in mammary carcinoma model nih.gov
N6-isopropyl-adenosineMiceIncreased lifespan in mammary carcinoma model nih.gov
N6-propargyl-adenosineMiceIncreased lifespan in mammary carcinoma model nih.gov
N6-allyl-adenosineRatsSlowed growth of transplantable mammary tumors nih.gov
N6-cyclopentyladenosine (CPA)RatsReduction in mean arterial pressure and heart rate nih.gov

These examples of in vivo activity of related N6-substituted adenosine analogs underscore the diverse physiological systems that can be modulated by this class of compounds. The specific pharmacodynamic profile of this compound would depend on its unique affinity and selectivity for the different adenosine receptor subtypes and its pharmacokinetic properties within the animal system.

Prodrug Strategies and Metabolism of N-(phenylcarbamoyl)adenosine Derivatives

Specific metabolic pathways for N-(phenylcarbamoyl)adenosine derivatives have not been extensively detailed in publicly available literature. However, general principles of adenosine metabolism and common prodrug strategies for nucleoside analogs can provide insight into the potential metabolic fate and design of prodrugs for this class of compounds.

The metabolism of adenosine itself is well-characterized. In the extracellular space, adenosine can be deaminated to inosine (B1671953) by the enzyme ecto-adenosine deaminase (eADA). mdpi.com This is a key step in the inactivation of adenosine signaling. Subsequently, inosine can be further metabolized. The general metabolic pathway for extracellular adenosine is summarized below.

SubstrateEnzymeProduct
AdenosineEcto-adenosine deaminase (eADA)Inosine

Another prodrug strategy involves the use of a redox delivery system, such as the creation of 1,4-dihydropyridine (B1200194) derivatives. These systems are designed to concentrate the drug in the brain. The dihydropyridine (B1217469) prodrug is sufficiently lipophilic to cross the blood-brain barrier, where it is then oxidized to a charged pyridinium (B92312) salt. This charged form is less able to diffuse back out of the central nervous system, effectively "trapping" the drug, which can then be slowly converted to the active parent compound.

While specific prodrugs of this compound are not described, these established strategies for other adenosine agonists represent viable approaches to modify its pharmacokinetic profile for therapeutic applications.

Future Directions and Emerging Research Perspectives

Rational Design of Next-Generation Adenosine (B11128) Receptor Ligands

The development of novel adenosine receptor ligands is increasingly guided by a structure-based approach, moving away from traditional empirical methods. The foundational principle of rational design is to leverage detailed knowledge of the receptor's three-dimensional structure and the ligand's binding mode to create new molecules with improved affinity, selectivity, and desired functional properties.

Future efforts in designing next-generation ligands inspired by the 2'-Deoxy-N-(phenylcarbamoyl)adenosine scaffold will likely focus on several key strategies. A primary focus will be on achieving higher receptor subtype selectivity. While many adenosine analogues exhibit activity at multiple adenosine receptor subtypes (A1, A2A, A2B, and A3), therapeutic applications often require action at a single subtype to minimize off-target effects. For instance, Quantitative Structure-Activity Relationship (QSAR) studies on related N6-(substituted-phenylcarbamoyl)adenosine-5'-uronamides have provided valuable insights into the structural features that govern affinity for the A1 adenosine receptor. nih.govresearchgate.net These models can be adapted and expanded to predict the modifications on the phenylcarbamoyl and deoxyribose moieties of this compound that would enhance selectivity for a specific receptor subtype.

Moreover, the exploration of allosteric modulation presents a promising avenue. Unlike orthosteric ligands that bind to the same site as the endogenous ligand adenosine, allosteric modulators bind to a distinct site on the receptor, offering a more nuanced way to tune receptor function. nih.govcam.ac.uk Future research could involve computational modeling and high-throughput screening to identify allosteric sites on adenosine receptors and design molecules that, in conjunction with this compound, can fine-tune receptor signaling.

The synthesis of derivatives with varied substituents on the phenyl ring and modifications to the deoxyribose sugar will continue to be a cornerstone of rational drug design. Structure-activity relationship (SAR) studies on N6-substituted adenosine derivatives have consistently demonstrated that even minor chemical alterations can significantly impact receptor affinity and efficacy. acs.orgnih.govlookchem.com For example, the introduction of different functional groups at various positions of the phenyl ring can influence hydrophobic and electronic interactions within the receptor's binding pocket.

Table 1: Key Strategies in Rational Ligand Design

StrategyDescriptionPotential Application for this compound
Subtype-Selective Modifications Introducing chemical modifications to enhance binding affinity and selectivity for a specific adenosine receptor subtype (A1, A2A, A2B, or A3).Modifying the phenylcarbamoyl moiety based on QSAR models to favor interaction with the unique residues of a single receptor subtype.
Allosteric Modulation Designing ligands that bind to a site distinct from the orthosteric site to modulate the receptor's response to the endogenous ligand.Developing compounds that can be co-administered with this compound to fine-tune its signaling output.
Structure-Activity Relationship (SAR) Expansion Systematically synthesizing and testing a series of analogues to understand the relationship between chemical structure and biological activity.Creating a library of derivatives with diverse substitutions on the phenyl ring and deoxyribose to map the chemical space for optimal receptor interaction.

Advanced Mechanistic Elucidation Using Omics Technologies

To fully comprehend the biological effects of this compound, it is imperative to move beyond receptor binding and functional assays towards a more holistic understanding of its impact on cellular and physiological systems. The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to achieve this. mdpi.com These technologies enable the large-scale study of proteins and metabolites, respectively, providing a comprehensive snapshot of the molecular changes induced by a compound.

Untargeted metabolomics, for instance, can reveal the downstream metabolic pathways that are modulated by the activation of adenosine receptors by this compound. Studies on other adenosine receptor antagonists have successfully used this approach to identify potential antidepressant effects by observing changes in amino acid and lipid metabolism. nih.gov A similar strategy could be employed to uncover novel therapeutic applications for this compound by analyzing its metabolic signature in various disease models.

Proteomics can be utilized to identify the protein interaction networks and signaling cascades that are engaged following receptor activation by this compound. This can provide crucial insights into the mechanisms underlying its pharmacological effects and may reveal previously unknown protein partners of adenosine receptors. technologynetworks.com For example, investigating changes in the phosphoproteome could elucidate the specific kinase pathways that are activated or inhibited. Furthermore, understanding how adenosine receptor signaling impacts the metabolism of tumor and immune cells is a burgeoning area of research with significant therapeutic implications, particularly in cancer immunotherapy. nih.govmonash.edu

Table 2: Application of Omics Technologies

Omics TechnologyPotential ApplicationExpected Insights
Metabolomics Analysis of metabolic profiles in cells or tissues treated with this compound.Identification of perturbed metabolic pathways, potential biomarkers of drug response, and novel therapeutic indications.
Proteomics Comprehensive analysis of protein expression and post-translational modifications in response to the compound.Elucidation of downstream signaling cascades, identification of novel protein-protein interactions, and a deeper understanding of the mechanism of action.
Transcriptomics Studying the changes in gene expression profiles following treatment with the compound.Revealing the genetic networks regulated by adenosine receptor signaling and identifying potential long-term effects of the compound.

Development of this compound as a Research Tool

Beyond its potential as a therapeutic agent, this compound and its derivatives can be invaluable as research tools to probe the complexities of adenosine receptor biology. The development of high-affinity and selective ligands is crucial for characterizing receptor function and distribution in various tissues and disease states.

One promising direction is the development of radiolabeled or fluorescently tagged versions of this compound. These molecular probes would enable direct visualization of adenosine receptors in cells and tissues, facilitating studies on receptor trafficking, localization, and density. nih.gov Such tools are instrumental in understanding the dynamic changes in receptor expression and function that occur in pathological conditions.

Furthermore, the design of bifunctional ligands, which incorporate a photoreactive or chemically reactive group, could be used for covalent labeling and subsequent identification of receptor-interacting proteins. nih.gov This approach can provide a more detailed picture of the receptor's immediate microenvironment and its associated signaling complexes. The development of such chemical probes based on the this compound scaffold would significantly contribute to our understanding of adenosine receptor pharmacology.

The use of this compound as a pharmacological probe in various in vitro and in vivo models can also help to dissect the specific roles of different adenosine receptor subtypes in physiological and pathophysiological processes. By having a well-characterized ligand, researchers can more accurately attribute observed effects to the modulation of a particular receptor, thereby advancing our fundamental knowledge of purinergic signaling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-Deoxy-N-(phenylcarbamoyl)adenosine, and how are intermediates characterized?

  • Methodology : Synthesis typically involves nucleoside modification via carbamoylation. For example, analogous compounds like N-(phenylcarbamoyl)benzamide are synthesized by reacting activated phenyl isocyanate with a nucleoside’s amino group under anhydrous conditions (e.g., THF or DMF at 0–25°C) . Intermediates are characterized using NMR (e.g., 1^1H, 13^{13}C) for structural confirmation and LC-MS for purity (>80% by HPLC). Melting points (>250°C) are also critical for verifying crystallinity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Follow OSHA HCS guidelines: use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. In case of exposure, move to fresh air and seek medical attention. Stability tests under varying temperatures (e.g., 4°C for storage) and compatibility with common solvents (e.g., DMSO for biological assays) should precede experimental use .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodology : Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Compare retention times with standards and quantify impurities via UV detection (λ = 260 nm for nucleosides). Mass spectrometry (ESI-MS) confirms molecular weight (expected ~351.3 g/mol based on analogs) .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets like adenosine receptors?

  • Methodology : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand by optimizing its 3D structure (e.g., via Gaussian09 at B3LYP/6-31G* level). Dock into A2A receptor crystal structures (PDB: 4EIY) and analyze binding affinity (rerank scores <−70 kcal/mol suggest strong inhibition). Validate with MD simulations (100 ns trajectories) to assess stability .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in silico models for this compound?

  • Methodology : Cross-validate using multiple cell lines (e.g., HeLa vs. HepG2) and replicate assays (MTT, apoptosis markers). If in silico ADMET predictions (e.g., pkCSM) indicate low toxicity but in vitro IC50 is high (>1 mM), investigate metabolite formation via LC-MS/MS or check assay conditions (e.g., serum interference) .

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology : Screen solvents (e.g., THF vs. DMF), catalysts (e.g., DMAP), and temperatures. For example, increasing reaction time from 30 min to 2 hrs at 25°C improved yields of related carbamoyl derivatives from 76% to 90% . Monitor by TLC and scale up using flow chemistry for reproducibility .

Q. What are the challenges in removing protecting groups (e.g., phthaloyl) during synthesis, and how are they addressed?

  • Methodology : Phthaloyl groups require harsh conditions (e.g., hydrazine hydrate), which may degrade the nucleoside. Alternatives like trifluoroacetyl (TFA) are removable under mild basic conditions (NH4OH/MeOH). Confirm deprotection via 19^{19}F NMR or IR (loss of carbonyl peaks at ~1700 cm1^{-1}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.